molecular formula C17H16O5 B14323213 2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid CAS No. 105671-05-4

2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid

Katalognummer: B14323213
CAS-Nummer: 105671-05-4
Molekulargewicht: 300.30 g/mol
InChI-Schlüssel: JHBANOQYSNAWKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with an ethoxycarbonyl group and a phenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the esterification of 4-hydroxybenzoic acid with ethyl chloroformate to form 4-(ethoxycarbonyl)phenol. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic position can yield benzoic acid derivatives, while reduction of the ester group results in alcohols.

Wissenschaftliche Forschungsanwendungen

2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid involves its interaction with specific molecular targets. The ester and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenoxybenzoic acid: Lacks the ethoxycarbonyl group, making it less hydrophobic.

    4-(Ethoxycarbonyl)phenol: Lacks the benzoic acid moiety, affecting its reactivity and applications.

    Methyl 2-phenoxybenzoate: Similar structure but with a methyl ester instead of an ethoxycarbonyl group.

Uniqueness

2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid is unique due to the presence of both the ethoxycarbonyl and phenoxy groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

105671-05-4

Molekularformel

C17H16O5

Molekulargewicht

300.30 g/mol

IUPAC-Name

2-[(4-ethoxycarbonylphenoxy)methyl]benzoic acid

InChI

InChI=1S/C17H16O5/c1-2-21-17(20)12-7-9-14(10-8-12)22-11-13-5-3-4-6-15(13)16(18)19/h3-10H,2,11H2,1H3,(H,18,19)

InChI-Schlüssel

JHBANOQYSNAWKV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.